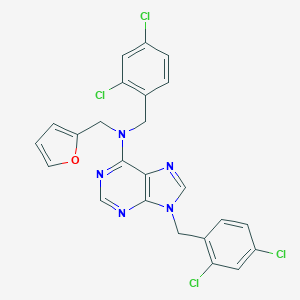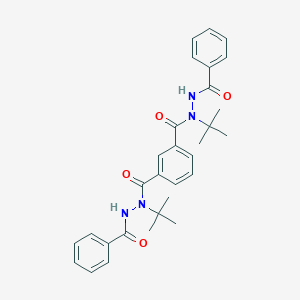
N,9-bis(2,4-dichlorobenzyl)-N-(2-furylmethyl)-9H-purin-6-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,9-bis(2,4-dichlorobenzyl)-N-(2-furylmethyl)-9H-purin-6-amine, commonly known as DB213, is a synthetic compound that belongs to the family of purine nucleosides. It has gained significant attention in scientific research due to its potential applications in various fields, including medicine, biology, and chemistry.
作用机制
The mechanism of action of DB213 involves the inhibition of viral DNA polymerase and RNA polymerase, which are essential enzymes for viral replication. DB213 also inhibits the activity of topoisomerase II, an enzyme involved in DNA replication and repair. Moreover, DB213 has been found to induce the expression of interferon-stimulated genes, which play a crucial role in the host immune response against viral infections.
Biochemical and Physiological Effects:
DB213 has been found to exhibit low toxicity in vitro and in vivo studies. It has been shown to selectively target infected cells, leaving healthy cells unaffected. Moreover, DB213 has been found to induce the production of reactive oxygen species, which play a crucial role in the induction of apoptosis in cancer cells. DB213 has also been found to modulate the expression of various genes involved in the regulation of cell cycle and apoptosis.
实验室实验的优点和局限性
DB213 has several advantages for lab experiments, including its high potency, broad-spectrum antiviral activity, and low toxicity. However, the synthesis of DB213 is relatively complex and requires specialized equipment and expertise. Moreover, the stability of DB213 in different physiological conditions needs to be further investigated.
未来方向
DB213 has vast potential for future research in various fields. One of the future directions could be to investigate the efficacy of DB213 in combination with other antiviral agents for the treatment of viral infections. Moreover, further studies are required to elucidate the mechanism of action of DB213 in cancer therapy and its potential use in combination with other chemotherapeutic agents. Furthermore, the development of novel analogs of DB213 with improved pharmacological properties could be another future direction for research.
Conclusion:
In conclusion, DB213 is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of DB213 have been discussed in this paper. Further research is required to fully explore the potential of DB213 in various fields, including medicine, biology, and chemistry.
合成方法
The synthesis of DB213 involves the reaction of 2,4-dichlorobenzyl chloride with 2-furylmethylamine, followed by the addition of 6-chloropurine and potassium carbonate in dimethylformamide. The reaction mixture is then heated at 80°C for several hours to obtain the final product. The purity and yield of DB213 can be improved by recrystallization from ethanol.
科学研究应用
DB213 has been extensively studied for its potential use as an antiviral agent. It has been found to exhibit potent activity against a broad range of viruses, including herpes simplex virus, human cytomegalovirus, and hepatitis B virus. Moreover, DB213 has shown promising results in inhibiting the replication of the SARS-CoV-2 virus, responsible for the COVID-19 pandemic. DB213 has also been investigated for its potential use in cancer therapy, as it has been found to induce apoptosis and inhibit cell proliferation in various cancer cell lines.
属性
分子式 |
C24H17Cl4N5O |
|---|---|
分子量 |
533.2 g/mol |
IUPAC 名称 |
N,9-bis[(2,4-dichlorophenyl)methyl]-N-(furan-2-ylmethyl)purin-6-amine |
InChI |
InChI=1S/C24H17Cl4N5O/c25-17-5-3-15(20(27)8-17)10-32(12-19-2-1-7-34-19)23-22-24(30-13-29-23)33(14-31-22)11-16-4-6-18(26)9-21(16)28/h1-9,13-14H,10-12H2 |
InChI 键 |
VGKAZTDEEHKCKD-UHFFFAOYSA-N |
SMILES |
C1=COC(=C1)CN(CC2=C(C=C(C=C2)Cl)Cl)C3=NC=NC4=C3N=CN4CC5=C(C=C(C=C5)Cl)Cl |
规范 SMILES |
C1=COC(=C1)CN(CC2=C(C=C(C=C2)Cl)Cl)C3=NC=NC4=C3N=CN4CC5=C(C=C(C=C5)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(3-chlorophenyl)-2-[(4-oxo-3-phenyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B295362.png)
![N-(3-chlorophenyl)-2-[(5,6-dimethyl-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B295363.png)
![N-(2-chlorophenyl)-2-[(5,6-dimethyl-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B295366.png)
![N-(4-chlorophenyl)-2-[(5,6-dimethyl-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B295367.png)
![2-{[3-(4-chlorophenyl)-6-ethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B295369.png)
![N-(2-chlorophenyl)-2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetamide](/img/structure/B295371.png)
![N-(4-methylphenyl)-2-[(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)sulfanyl]acetamide](/img/structure/B295372.png)
![6-methyl-4-{2-[4-(methylsulfanyl)phenyl]vinyl}-2-oxo-2H-chromene-3-carbonitrile](/img/structure/B295378.png)
![9,11-dimethyl-6H-chromeno[4,3-b]quinolin-6-one](/img/structure/B295385.png)
![9-methoxy-6H-chromeno[4,3-b]quinolin-6-one](/img/structure/B295388.png)
![11-methoxy-6H-chromeno[4,3-b]quinolin-6-one](/img/structure/B295389.png)
![N'-{3-[(2-benzoyl-2-tert-butylhydrazino)carbonyl]benzoyl}-N-(tert-butyl)benzohydrazide](/img/structure/B295393.png)


